molecular formula C20H17Cl2NO4 B12206459 (2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate

(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate

Cat. No.: B12206459
M. Wt: 406.3 g/mol
InChI Key: XCYHPCPNMIYTMJ-ZDLGFXPLSA-N
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Description

(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings, and is substituted with a dichlorobenzylidene group and a diethylcarbamate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Dichlorobenzylidene Group: The dichlorobenzylidene group can be introduced via a condensation reaction between the benzofuran core and 3,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Diethylcarbamate Moiety: The final step involves the reaction of the intermediate compound with diethylcarbamoyl chloride in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and purification methods like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzylidene group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: It can bind to specific enzymes or receptors, inhibiting their activity and leading to downstream effects.

    Modulating Signaling Pathways: The compound may influence various signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.

    Interacting with DNA or RNA: It may interact with genetic material, leading to changes in gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C20H17Cl2NO4

Molecular Weight

406.3 g/mol

IUPAC Name

[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate

InChI

InChI=1S/C20H17Cl2NO4/c1-3-23(4-2)20(25)26-13-6-7-14-17(11-13)27-18(19(14)24)10-12-5-8-15(21)16(22)9-12/h5-11H,3-4H2,1-2H3/b18-10-

InChI Key

XCYHPCPNMIYTMJ-ZDLGFXPLSA-N

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/O2

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)O2

Origin of Product

United States

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